molecular formula C20H16ClN3O4 B11472101 3-(3-chlorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

3-(3-chlorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

Cat. No.: B11472101
M. Wt: 397.8 g/mol
InChI Key: FNTIWJXAAWKGKV-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one is a complex organic compound that features a unique structure combining various functional groups

Preparation Methods

The synthesis of 3-(3-chlorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core imidazo[4,5-b]pyridine structure, followed by the introduction of the chlorophenyl and methoxybenzodioxol groups through various substitution reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as catalytic hydrogenation and high-pressure reactions.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide, the compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions, often employing reagents like lithium aluminum hydride or sodium borohydride, can be used to reduce specific functional groups within the molecule.

    Substitution: Various substitution reactions can be performed, such as nucleophilic aromatic substitution, to replace specific atoms or groups within the molecule. Common reagents and conditions for these reactions include organic solvents like dichloromethane, elevated temperatures, and the use of catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3-chlorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may focus on its potential as a pharmaceutical agent, exploring its efficacy and safety in treating various conditions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 3-(3-chlorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one stands out due to its unique combination of functional groups and structural features. Similar compounds may include other imidazo[4,5-b]pyridine derivatives or molecules with similar aromatic substitution patterns. The uniqueness of this compound lies in its specific arrangement of chlorophenyl and methoxybenzodioxol groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H16ClN3O4

Molecular Weight

397.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C20H16ClN3O4/c1-26-15-5-11(6-16-19(15)28-10-27-16)14-8-17(25)23-20-18(14)22-9-24(20)13-4-2-3-12(21)7-13/h2-7,9,14H,8,10H2,1H3,(H,23,25)

InChI Key

FNTIWJXAAWKGKV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3CC(=O)NC4=C3N=CN4C5=CC(=CC=C5)Cl

Origin of Product

United States

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